2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid
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Overview
Description
“2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CN(OC)S(=O)(=O)c1ccc(c(c1)C(=O)O)Cl .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 355.79 .Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid derivatives are explored for their hypoglycemic properties, particularly in the context of diabetes treatment. For instance, derivatives such as repaglinide, a notable hypoglycemic agent, have been synthesized from related benzoic acid compounds, demonstrating the compound's utility in developing diabetes medications (Grell et al., 1998).
Environmental and Toxicological Studies
The toxicity and environmental impact of benzoic acid derivatives, including this compound, are subjects of research. Studies focus on assessing the toxicological profiles of these compounds and their derivatives, analyzing their effects on biological systems and potential environmental hazards (Gorokhova et al., 2020).
Analytical Chemistry and Synthesis Optimization
Research in analytical chemistry involves developing methods for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is essential for manufacturing SGLT2 inhibitors used in diabetes therapy. These studies aim at process scale-up, cost reduction, and efficiency improvement, showcasing the broader application of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).
Chemical Transformation and Reaction Mechanism Studies
The compound's derivatives are used in studying chemical reaction mechanisms, such as the transformation and hydrolysis of certain herbicides. This research provides insights into the environmental fate and breakdown of such compounds, contributing to better understanding their ecological impacts (Hemmamda et al., 1994).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of pharmaceutical drugs .
Mode of Action
It’s worth noting that compounds with similar structures often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the transfer of electrons and the formation of new bonds, which can lead to significant changes in the target molecules.
Biochemical Pathways
It’s known that similar compounds often participate in suzuki–miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that similar compounds are used in the synthesis of various pharmaceutical compounds, suggesting that they may have significant biological effects .
Properties
IUPAC Name |
2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBVRBALVYGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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